molecular formula C15H11Cl2N5O3S B10935265 5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-{(1E)-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10935265
M. Wt: 412.2 g/mol
InChI Key: NHZSTGFUOMYGSD-FBCYGCLPSA-N
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Description

5-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazine ring, and a dichlorobenzyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions to form the triazole derivative. This intermediate is then reacted with ethyl isothiocyanate to introduce the thiazine ring. The final step involves the hydrolysis of the ester group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 5-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the thiazine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl chloride: A precursor in the synthesis of the compound.

    1H-1,2,4-Triazole: A core structure in the compound.

    Ethyl isothiocyanate: Used in the formation of the thiazine ring.

Uniqueness

The uniqueness of 5-{[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C15H11Cl2N5O3S

Molecular Weight

412.2 g/mol

IUPAC Name

5-[(E)-N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C15H11Cl2N5O3S/c1-7(11-12(23)20-15(25)26-13(11)24)19-14-18-6-22(21-14)5-8-2-3-9(16)10(17)4-8/h2-4,6,24H,5H2,1H3,(H,20,23,25)/b19-7+

InChI Key

NHZSTGFUOMYGSD-FBCYGCLPSA-N

Isomeric SMILES

C/C(=N\C1=NN(C=N1)CC2=CC(=C(C=C2)Cl)Cl)/C3=C(SC(=O)NC3=O)O

Canonical SMILES

CC(=NC1=NN(C=N1)CC2=CC(=C(C=C2)Cl)Cl)C3=C(SC(=O)NC3=O)O

Origin of Product

United States

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